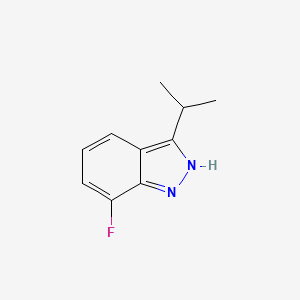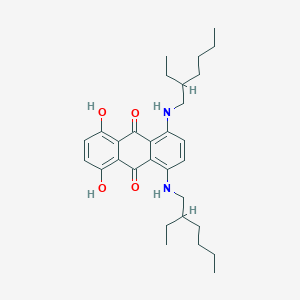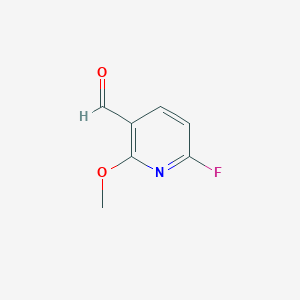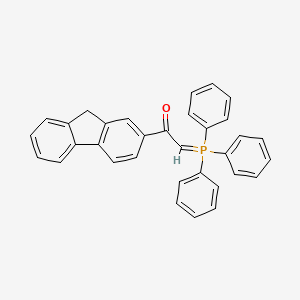
1-(9H-Fluoren-2-yl)-2-(triphenyl-lambda~5~-phosphanylidene)ethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(9H-Fluoren-2-yl)-2-(triphenylphosphoranylidene)ethanone is an organophosphorus compound that features a fluorenyl group and a triphenylphosphoranylidene moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(9H-Fluoren-2-yl)-2-(triphenylphosphoranylidene)ethanone typically involves the reaction of 9H-fluoren-2-yl ketone with triphenylphosphine. The reaction is carried out under anhydrous conditions, often in the presence of a base such as sodium hydride or potassium tert-butoxide. The reaction mixture is usually refluxed in an inert solvent like tetrahydrofuran (THF) or toluene to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
1-(9H-Fluoren-2-yl)-2-(triphenylphosphoranylidene)ethanone can undergo various types of chemical reactions, including:
Oxidation: The fluorenyl group can be oxidized to form fluorenone derivatives.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The triphenylphosphoranylidene moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like Grignard reagents or organolithium compounds can be employed.
Major Products
Oxidation: Fluorenone derivatives.
Reduction: Fluorenyl alcohols.
Substitution: Various substituted fluorenyl derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
1-(9H-Fluoren-2-yl)-2-(triphenylphosphoranylidene)ethanone has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a precursor for the synthesis of other organophosphorus compounds.
Materials Science: Investigated for its potential use in organic light-emitting diodes (OLEDs) and other electronic materials.
Biology and Medicine: Studied for its potential biological activity and as a probe in biochemical assays.
Mécanisme D'action
The mechanism of action of 1-(9H-Fluoren-2-yl)-2-(triphenylphosphoranylidene)ethanone depends on its specific application. In coordination chemistry, it acts as a ligand, coordinating to metal centers through the phosphorus atom. In organic electronics, its unique electronic properties are exploited to enhance the performance of devices like OLEDs.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(9H-Fluoren-2-yl)-2-(triphenylphosphoranylidene)ethanol: Similar structure but with an alcohol group instead of a ketone.
9-Fluorenone: Lacks the triphenylphosphoranylidene moiety but shares the fluorenyl group.
Triphenylphosphine oxide: Contains the triphenylphosphoranylidene moiety but lacks the fluorenyl group.
Uniqueness
1-(9H-Fluoren-2-yl)-2-(triphenylphosphoranylidene)ethanone is unique due to the combination of the fluorenyl and triphenylphosphoranylidene groups, which impart distinct electronic and steric properties. This makes it a versatile compound for various applications in chemistry and materials science.
Propriétés
Numéro CAS |
88092-98-2 |
|---|---|
Formule moléculaire |
C33H25OP |
Poids moléculaire |
468.5 g/mol |
Nom IUPAC |
1-(9H-fluoren-2-yl)-2-(triphenyl-λ5-phosphanylidene)ethanone |
InChI |
InChI=1S/C33H25OP/c34-33(26-20-21-32-27(23-26)22-25-12-10-11-19-31(25)32)24-35(28-13-4-1-5-14-28,29-15-6-2-7-16-29)30-17-8-3-9-18-30/h1-21,23-24H,22H2 |
Clé InChI |
SOHHQKAPSOMKBJ-UHFFFAOYSA-N |
SMILES canonique |
C1C2=CC=CC=C2C3=C1C=C(C=C3)C(=O)C=P(C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




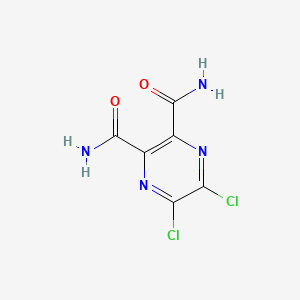

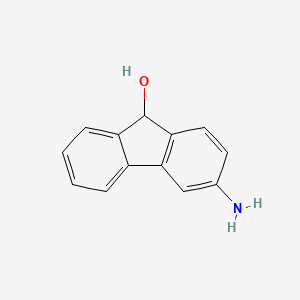
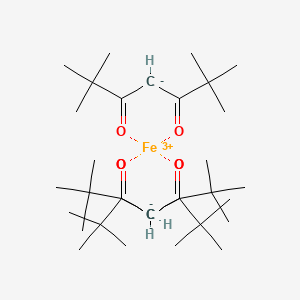
![sodium;[(2R)-3-[2-[[4-[(2,5-dioxopyrrol-1-yl)methyl]cyclohexanecarbonyl]amino]ethoxy-hydroxyphosphoryl]oxy-2-hexadecanoyloxypropyl] hexadecanoate](/img/structure/B13141500.png)

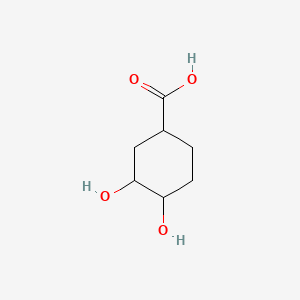
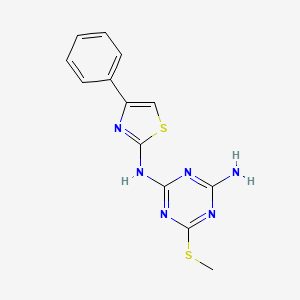
![(1R,5R)-3-Benzyl-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B13141544.png)
